molecular formula C27H18ClN3O5S B388511 (2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B388511
M. Wt: 532g/mol
InChI Key: YYFGMWRFLFGALT-NBIRMSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiazolidinone ring, a furyl group, and various substituents, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions

    Formation of Thiazolidinone Core: The initial step involves the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidinone ring.

    Introduction of Furyl Group: The furyl group is introduced via a condensation reaction with an appropriate aldehyde, such as 5-chloro-4-nitro-2-methoxybenzaldehyde.

    Final Assembly: The final step involves the condensation of the intermediate with benzaldehyde derivatives to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions include various substituted derivatives, which can exhibit different physical and chemical properties, making them useful for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in disease pathways. This makes it a candidate for drug development.

Medicine

Medicinally, the compound and its derivatives have shown promise in the treatment of various conditions, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in pharmacology.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(5-{5-Chloro-4-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolid

Properties

Molecular Formula

C27H18ClN3O5S

Molecular Weight

532g/mol

IUPAC Name

(5Z)-5-[[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H18ClN3O5S/c1-35-24-16-22(31(33)34)21(28)15-20(24)23-13-12-19(36-23)14-25-26(32)30(18-10-6-3-7-11-18)27(37-25)29-17-8-4-2-5-9-17/h2-16H,1H3/b25-14-,29-27?

InChI Key

YYFGMWRFLFGALT-NBIRMSOCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-]

SMILES

COC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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